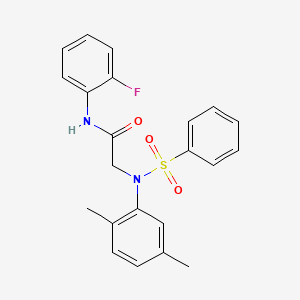
N~2~-(2,5-dimethylphenyl)-N~1~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(2,5-dimethylphenyl)-N~1~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as DFG-16, is a chemical compound with potential applications in scientific research. It belongs to the class of N-arylsulfonyl-N'-substituted glycine derivatives and has been synthesized by various methods.
作用机制
DFG-16 acts as a competitive antagonist of the α3 glycine receptor subtype, binding to the orthosteric site of the receptor and preventing the binding of glycine, the endogenous agonist. This results in a decrease in the chloride ion influx and membrane hyperpolarization, leading to a reduction in neuronal excitability. DFG-16 has a higher affinity for the α3 glycine receptor subtype than for the α1 and α2 subtypes, which are mainly expressed in the spinal cord and brainstem, respectively.
Biochemical and Physiological Effects:
DFG-16 has been shown to have analgesic, anxiolytic, and anticonvulsant effects in animal models. It has also been shown to reduce ethanol consumption and preference in rats, suggesting a potential application in the treatment of alcohol addiction. DFG-16 has a low toxicity and does not affect motor coordination or learning and memory at therapeutic doses.
实验室实验的优点和局限性
DFG-16 has several advantages as a research tool, including its selectivity for the α3 glycine receptor subtype, its high potency, and its low toxicity. However, it also has some limitations, such as its poor solubility in aqueous solutions and its instability in acidic conditions. These factors should be taken into account when designing experiments using DFG-16.
未来方向
DFG-16 has the potential to be used in the development of novel drugs for the treatment of pain, anxiety, and addiction. Further studies are needed to investigate the pharmacokinetics and pharmacodynamics of DFG-16 in vivo, as well as its efficacy and safety in human trials. Moreover, the interaction between DFG-16 and other ligand-gated ion channels should be explored to identify potential drug targets. Finally, the synthesis of analogs of DFG-16 with improved properties, such as solubility and stability, may lead to the discovery of more potent and selective ligands for glycine receptors.
合成方法
DFG-16 has been synthesized by various methods, including the reaction of N-(2-fluorophenyl)sulfonyl-2,5-dimethylaniline with N-phenylglycine in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Another method involves the reaction of 2,5-dimethyl-N-(2-fluorophenyl)sulfonylaniline with N-(phenylsulfonyl)glycine in the presence of a base, such as potassium carbonate (K~2~CO~3~) or triethylamine (TEA). The products were purified by column chromatography or recrystallization.
科学研究应用
DFG-16 has been used as a research tool to study the role of glycine receptors in the central nervous system. It has been shown to selectively inhibit the α3 glycine receptor subtype, which is involved in pain processing, anxiety, and addiction. DFG-16 has also been used to study the interaction between glycine receptors and other ligand-gated ion channels, such as GABA~A~ receptors and nicotinic acetylcholine receptors. Furthermore, DFG-16 has been used to investigate the pharmacological properties of novel glycine receptor ligands and to screen for potential drug candidates.
属性
IUPAC Name |
2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O3S/c1-16-12-13-17(2)21(14-16)25(29(27,28)18-8-4-3-5-9-18)15-22(26)24-20-11-7-6-10-19(20)23/h3-14H,15H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJCUWAWZVWNMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC(=O)NC2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2,5-dimethylphenyl)-N-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 5-(acetyloxy)-2-[(dimethylamino)methyl]-1-methyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B5036219.png)

![N-{4-[(2,2-diphenylacetyl)amino]phenyl}benzamide](/img/structure/B5036242.png)
![5-({[2-(1-cyclohexen-1-yl)ethyl]amino}methylene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5036251.png)
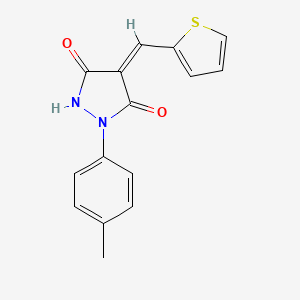
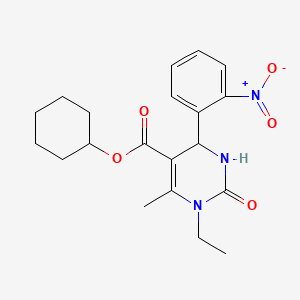
![5-acetyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4-isobutyl-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5036280.png)
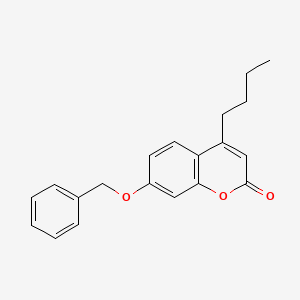
![N-allyl-N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B5036287.png)
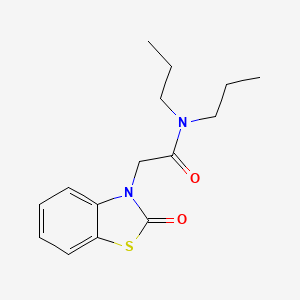
![3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B5036294.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-pyridinecarboxamide](/img/structure/B5036300.png)

![3-{5-[3-(acetylamino)phenoxy]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B5036315.png)